N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O4/c24-18-6-1-2-7-19(18)27-9-11-28(12-10-27)20(21-8-4-14-32-21)16-26-23(30)22(29)25-15-17-5-3-13-31-17/h1-2,4,6-8,14,17,20H,3,5,9-13,15-16H2,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDJQLAOZDDMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 2-fluorophenylpiperazine intermediate.
Introduction of the Furan Ring: The intermediate is then reacted with a furan-2-yl ethyl halide in the presence of a base to introduce the furan ring.
Formation of the Ethanediamide Backbone: The final step involves the reaction of the furan-substituted piperazine with oxolan-2-ylmethylamine and ethylenediamine under appropriate conditions to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The piperazine ring can be reduced to form piperidine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N’-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The furan ring may also participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core Structure : Contains a piperazine ring substituted with a 2-fluorophenyl group , a furan-2-yl moiety , and an ethanediamide linker terminating in an oxolan-2-ylmethyl group.
- Furan and oxolane (tetrahydrofuran) rings: Influence solubility and metabolic stability . Ethanediamide bridge: Provides rigidity and hydrogen-bonding capacity .
Comparison with Similar Compounds
Fluorophenylpiperazine Derivatives
Analysis :
- Fluorophenyl Position : The 2-fluoro substitution in the target compound may enhance steric interactions compared to the 4-fluoro analog in . This could influence binding to serotonin or dopamine receptors, where fluorophenyl orientation is critical.
- Ethanediamide vs. Ureido Linkers : Ureido groups (e.g., in 10d) typically exhibit stronger hydrogen-bonding capacity but lower metabolic stability compared to ethanediamides .
Furan-Containing Piperazine Analogues
Analysis :
Ethanediamide-Linked Compounds
Analysis :
- Terminal Group Impact : The oxolan-2-ylmethyl group in the target compound provides moderate polarity, balancing solubility and membrane permeability. In contrast, the trifluoromethylbenzoyl group in 9a enhances lipophilicity but may reduce aqueous solubility .
- Sulfonyl vs. Fluorophenyl : Sulfonyl-containing analogs (e.g., ) are more polar, favoring renal excretion over CNS penetration.
Biological Activity
Overview
N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound with potential therapeutic applications. Its structure includes a piperazine ring, a fluorophenyl group, and a furan ring, which contribute to its biological activity. This article examines its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure
The compound can be represented by the following IUPAC name:
- IUPAC Name : N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide
The chemical structure is crucial for understanding its interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The following mechanisms have been proposed:
- Hydrophobic Interactions : The fluorophenyl group may interact with hydrophobic pockets in proteins.
- Hydrogen Bonding : The piperazine ring can form hydrogen bonds with amino acid residues, enhancing binding affinity.
- π-π Interactions : The furan ring may participate in π-π interactions with aromatic residues, influencing the compound's efficacy.
Biological Targets
Research indicates that this compound may interact with several biological targets:
- Neurotransmitter Receptors : Its structure suggests potential activity at serotonin and dopamine receptors, which are critical in neurological disorders.
- Enzymatic Pathways : Studies have shown that it may modulate enzyme activities involved in metabolic pathways.
Research Findings and Case Studies
A review of recent literature reveals several studies focusing on the biological activity of this compound:
Table 1: Summary of Key Studies
Case Study: Neuroprotective Effects
One notable study investigated the neuroprotective effects of this compound in a model of oxidative stress. The results indicated that the compound reduced neuronal cell death by modulating oxidative stress pathways, suggesting its potential use in treating neurodegenerative conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
